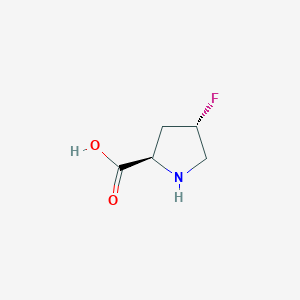

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWHMENIDGOELV-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427477 | |

| Record name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131176-02-8 | |

| Record name | (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of the amino acid proline. This document is intended for researchers, scientists, and drug development professionals interested in the application of this compound in medicinal chemistry and peptide synthesis.

Chemical and Physical Properties

This compound is a synthetic amino acid derivative. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring significantly influences its conformational preferences and electronic properties, making it a valuable tool in peptide and protein engineering.

Quantitative Data

The following table summarizes the key quantitative chemical and physical properties of this compound and its common N-protected forms. It is important to note that some of the presented data are predicted values due to the limited availability of experimental data for this specific stereoisomer.

| Property | This compound | (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid |

| Molecular Formula | C₅H₈FNO₂ | C₁₀H₁₆FNO₄ |

| Molecular Weight | 133.12 g/mol | 233.24 g/mol [1] |

| CAS Number | 2507-61-1 (for the corresponding (2S,4R) isomer)[2][3] | 681128-50-7[1] |

| Physical Form | Solid[2][3] | Solid |

| Melting Point | 264 °C (for the corresponding (2S,4R) isomer)[4] | Not available |

| pKa (predicted) | Not available | 3.53 ± 0.40 |

| LogP (calculated) | -0.229 (for the (2S,4S) isomer)[5] | Not available |

| Storage Temperature | Room Temperature or 2-8 °C[2][3] | 2-8 °C |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are crucial for its application in research.

Synthesis

The enantioselective synthesis of this compound can be achieved through various synthetic routes, often starting from chiral precursors. A general approach involves the fluorination of a protected hydroxyproline derivative with subsequent deprotection steps.

Example Synthetic Protocol (Conceptual):

-

Protection: Start with a commercially available protected (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid derivative, for instance, the N-Boc protected methyl ester.

-

Fluorination: The hydroxyl group at the 4-position is converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically proceeds with inversion of stereochemistry.

-

Deprotection: The protecting groups (e.g., Boc and methyl ester) are removed under appropriate acidic or basic conditions to yield the final product.

-

Purification: The crude product is purified by techniques such as recrystallization or column chromatography to obtain the pure this compound.

Purification

Purification of fluorinated proline analogs is often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

General HPLC Purification Protocol:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically employed.

-

Detection: UV detection at a wavelength of 214 nm is suitable for monitoring the peptide bond.

-

Fraction Collection: Fractions corresponding to the desired product peak are collected, and the solvent is removed by lyophilization.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrrolidine ring. The chemical shifts and coupling constants are influenced by the presence of the fluorine atom. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[6]

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyrrolidine ring carbons. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position (around 170-180 ppm).[6]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

-

A strong absorption band around 1700-1750 cm⁻¹ is characteristic of the C=O stretching of the carboxyl group.

-

A C-F stretching vibration is expected in the region of 1000-1400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide structural information. For proline-containing peptides, cleavage N-terminal to the proline residue is a common fragmentation pathway.

-

Biological Context and Signaling Pathways

This compound and its stereoisomers have been instrumental in studying the structure and stability of collagen, the most abundant protein in mammals. The hydroxylation of proline residues is a critical post-translational modification in collagen biosynthesis, essential for the stability of the collagen triple helix.

Collagen Biosynthesis and the Role of Proline Hydroxylation

Collagen synthesis is a complex process that involves multiple enzymatic steps. Prolyl 4-hydroxylase is a key enzyme that catalyzes the formation of 4-hydroxyproline from proline residues within the procollagen chains in the endoplasmic reticulum.[7][8] This hydroxylation is crucial for the formation of a stable triple helix at physiological temperatures.[7][9]

The use of this compound as a substitute for hydroxyproline in collagen model peptides has provided valuable insights into the forces that stabilize the triple helix, suggesting that stereoelectronic effects play a more significant role than hydrogen bonding.

Experimental Workflow for Collagen Stability Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of proteins, including the triple helical conformation of collagen. The thermal stability of collagen and its analogs can be assessed by monitoring the CD signal as a function of temperature.

This workflow allows for the quantitative comparison of the stability of collagen peptides containing this compound with those containing natural proline or hydroxyproline, thereby elucidating the structural effects of fluorination.[10][11][12]

References

- 1. (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID 9942734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid | 2507-61-1 [sigmaaldrich.com]

- 3. (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid | 2507-61-1 [sigmaaldrich.com]

- 4. (2S,4R)-4-FLUORO-PYRROLIDINE-2-CARBOXYLIC ACID | 2507-61-1 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 10. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]

A Technical Guide to the Spectroscopic Analysis of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

Introduction

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a fluorinated analog of the amino acid proline. The introduction of fluorine into organic molecules can significantly alter their chemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated amino acids are of great interest to researchers in drug development and chemical biology. Accurate structural characterization is paramount, and for this, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. This guide provides a detailed overview of the experimental protocols for acquiring NMR and MS data for this compound, presents expected (hypothetical) spectroscopic data in a structured format, and illustrates the general workflow for such an analysis.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and MS data are crucial for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis would involve acquiring ¹H, ¹³C, and ¹⁹F spectra, along with 2D correlation experiments (e.g., COSY, HSQC) to confirm assignments.

Sample Preparation:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterium oxide (D₂O) or methanol-d₄ are common choices for polar molecules like amino acids. The typical volume required is 0.6-0.7 mL.[1]

-

Dissolution: Add the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. For aqueous samples, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) is a common choice. Alternatively, the residual solvent signal can be used for calibration if its chemical shift is known under the experimental conditions.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (approx. 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[1]

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F NMR is highly sensitive due to the 100% natural abundance of the nucleus.[4][5] The spectral width should be large enough to encompass the expected chemical shifts for fluoroalkanes (e.g., -150 to -250 ppm).[4][6]

-

2D NMR: Experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) should be performed to unambiguously assign all proton and carbon signals.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like amino acids, as it minimizes fragmentation during ionization.[7]

Sample Preparation:

-

Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as water or methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent mixture, typically containing water, acetonitrile, and a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode analysis.[8][9]

Data Acquisition:

-

Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

-

Infusion/Chromatography: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or, for complex mixtures, via liquid chromatography (LC-MS).

-

Ionization Mode: Positive ion mode is typically used for amino acids, as the basic nitrogen atom is readily protonated.

-

Data Collection:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can help confirm the structure.[10]

-

Hypothetical Spectroscopic Data

While experimental data for this specific molecule is not publicly available, the following tables summarize the expected spectroscopic data based on its chemical structure and known values for similar compounds.

Table 1: Expected ¹H NMR Data

(Solvent: D₂O, Reference: DSS at 0.00 ppm)

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

| H2 | 3.8 - 4.2 | ddd | JH2-H3a, JH2-H3b, JH2-H5a, JH2-H5b |

| H3a, H3b | 2.2 - 2.8 | m | - |

| H4 | 5.1 - 5.5 | dtm | JH4-F ≈ 45-55, JH4-H3a,b, JH4-H5a,b |

| H5a, H5b | 3.4 - 3.9 | m | - |

Note: The presence of fluorine will cause complex splitting patterns, especially for H4 and adjacent protons.

Table 2: Expected ¹³C NMR Data

(Solvent: D₂O, Proton Decoupled)

| Carbon Position | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F) | Expected ¹JC-F (Hz) |

| C2 (CH) | 60 - 65 | d | ~20-30 (²JCF) |

| C3 (CH₂) | 35 - 40 | d | ~20-30 (²JCF) |

| C4 (CHF) | 88 - 95 | d | ~170-190 (¹JCF) |

| C5 (CH₂) | 52 - 58 | d | ~20-30 (²JCF) |

| COOH | 175 - 180 | s | - |

Note: Carbons will appear as doublets due to coupling with the ¹⁹F nucleus, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei.[11]

Table 3: Expected ¹⁹F NMR Data

(Solvent: D₂O, Proton Decoupled)

| Fluorine Position | Expected Chemical Shift (δ, ppm) |

| F4 | -170 to -190 |

Note: The ¹⁹F chemical shift is highly sensitive to the chemical environment.[4][12]

Table 4: Expected Mass Spectrometry Data

(Technique: ESI-MS, Positive Ion Mode)

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₅H₉FNO₂]⁺ | 134.0612 | Protonated Molecular Ion |

| [M-H₂O+H]⁺ | [C₅H₇FNO]⁺ | 116.0506 | Loss of water from the carboxylic acid |

| [M-COOH+H]⁺ | [C₄H₈FN]⁺ | 90.0662 | Loss of the carboxylic acid group (decarboxylation) |

Note: The fragmentation of proline derivatives is often characterized by the loss of water and the carboxylic acid group.[13][14]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a novel fluorinated compound like this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. scribd.com [scribd.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. biophysics.org [biophysics.org]

- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated proline analogue of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and materials science, offering detailed crystallographic data, experimental protocols, and a visualization of its biological mechanism of action.

This compound, also known as (2S,4R)-4-fluoroproline, is a synthetic amino acid that has been shown to act as an inhibitor of collagen biosynthesis.[1] Its incorporation into peptides and proteins can significantly influence their conformational stability and biological activity.[2][3] Understanding its precise three-dimensional structure is paramount for designing novel therapeutics and biomaterials.

Crystallographic Data Summary

The crystal structure of the enantiomeric form, (2S,4R)-4-fluoropyrrolidinium-2-carboxylate, has been determined by single-crystal X-ray diffraction. As enantiomers, (2R,4S) and (2S,4R) forms will exhibit identical unit cell parameters and crystal packing arrangements, differing only in their absolute stereochemistry. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ and exists as a zwitterion in the solid state, characterized by intermolecular N—H···O hydrogen bonding between the ammonium and carboxylate groups.[4] The five-membered pyrrolidine ring adopts an envelope conformation.[4]

| Parameter | Value [4] |

| Chemical Formula | C₅H₈FNO₂ |

| Molecular Weight | 133.12 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.6530 (6) |

| b (Å) | 8.4128 (6) |

| c (Å) | 8.6286 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 555.54 (7) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| R-factor | 0.038 |

| wR-factor | 0.073 |

Experimental Protocols

Synthesis and Crystallization

A scalable and cost-effective synthesis of 4-fluoroproline has been developed, which avoids the use of potentially explosive aminosulfur trifluoride reagents.[3] The synthesis starts from N-Boc-4(R)-hydroxyproline methyl ester (Boc-Hyp-OMe). This precursor is treated with trifluoromethanesulfonic anhydride, followed by reaction with tetrabutylammonium fluoride (TBAF) to introduce the fluorine atom.[3] Subsequent removal of the Boc and methyl ester protecting groups under acidic conditions (2 N HCl at reflux) yields the final product.[3]

For crystallization, the compound was recrystallized from a 50/50 (v/v) mixture of acetone and water.[4]

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K) during the experiment to minimize thermal vibrations.[4] Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).[4] The diffraction pattern is recorded, and the intensities of the reflections are measured. The collected data is then processed to determine the unit cell dimensions and the crystal structure is solved and refined using standard crystallographic software.

Mechanism of Action: Inhibition of Collagen Biosynthesis

This compound acts as an inhibitor of collagen biosynthesis. It is recognized by prolyl-tRNA synthetase and incorporated into procollagen chains in place of proline. The presence of the electronegative fluorine atom alters the stereoelectronic properties of the pyrrolidine ring, which can interfere with the post-translational hydroxylation of proline residues by prolyl hydroxylase, a critical step in collagen maturation. This disruption of the collagen synthesis pathway leads to the formation of unstable collagen triple helices.

References

- 1. (2S,4R)-4-Fluoro-pyrrolidine-2-carboxylic acid | 2507-61-1 | FF56097 [biosynth.com]

- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Commercial Suppliers and Technical Guide for (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of commercial suppliers for (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. The incorporation of fluorinated proline analogs can significantly influence the conformational properties and metabolic stability of peptides and peptidomimetics. This document also outlines a representative experimental protocol for its use in solid-phase peptide synthesis (SPPS).

Commercial Supplier Data

The following table summarizes the commercially available this compound and its hydrochloride salt from various suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| CymitQuimica (distributing for Biosynth) | This compound hydrochloride | 1143504-73-7 | Min. 95% | 250mg, 500mg, 1g, 2g, 5g[1] |

| Shanghai Joy Biotech Ltd. | This compound hydrochloride | Not explicitly stated | Information not available | Contact for details[2] |

| PharmaBlock Sciences (Nanjing), Inc. | This compound | Information not available | Information not available | Contact for details |

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

This compound hydrochloride

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine (NMM)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 20-30 minutes at room temperature.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound hydrochloride (e.g., 4 equivalents relative to resin loading), HBTU or HATU (e.g., 3.9 equivalents), and a base such as DIPEA or NMM (e.g., 8 equivalents) in DMF.

-

Allow the activation mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a ninhydrin test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.

-

-

Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying:

-

Wash the peptide-resin extensively with DMF, followed by DCM, and finally with methanol.

-

Dry the resin under vacuum for several hours.

-

-

Cleavage and Deprotection:

-

Place the dried peptide-resin in a cleavage vessel.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

The following diagrams illustrate key workflows in the utilization of this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Caption: Amino Acid Activation and Coupling Pathway.

References

An In-depth Technical Guide to (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid and its Stereoisomer

Introduction: This technical guide provides a comprehensive overview of (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated proline analogue of significant interest to researchers, scientists, and drug development professionals. Due to the greater availability of public data for its enantiomer, (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid, this guide will focus on the properties and applications of the (2S,4R) isomer while noting its stereochemical relationship to the (2R,4S) form. As enantiomers, they share identical physical and chemical properties, except for their interaction with other chiral molecules and the direction in which they rotate plane-polarized light. This compound and its derivatives are valuable building blocks in medicinal chemistry and peptide synthesis, primarily due to the unique properties conferred by the fluorine atom.

Physicochemical Properties

The introduction of a fluorine atom into the pyrrolidine ring significantly influences the molecule's conformational preferences and electronic properties. This has implications for its use in creating peptides with enhanced stability and biological activity.

Table 1: Physicochemical Data for (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

| Property | Value | Reference |

| CAS Number | 2507-61-1 | [1] |

| Molecular Formula | C5H8FNO2 | [1] |

| Molecular Weight | 133.12 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% - 97% | |

| Boiling Point | 265.1 ± 40.0 °C at 760 mmHg | |

| Storage Temperature | Room Temperature or 2-8 °C | |

| IUPAC Name | (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid |

Table 2: Data for Common Derivatives of Fluoropyrrolidine-2-carboxylic acid

| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics | Reference |

| (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | 681128-50-7 | C10H16FNO4 | 233.24 | Boc-protected form for peptide synthesis. | [2][3] |

| (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid | 203866-19-7 | C20H18FNO4 | 355.36 | Fmoc-protected building block for solid-phase peptide synthesis. | [4] |

Experimental Protocols

The primary application of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid in research is as a building block in peptide synthesis. This requires the protection of its amino group, most commonly with Fmoc (9-fluorenylmethoxycarbonyl).

General Asymmetric Synthesis

While specific, detailed synthesis protocols for (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid are proprietary, a general approach involves the asymmetric synthesis from suitable starting materials like gramicidin or chloromethyl ketone.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

This protocol outlines the key steps for incorporating this fluorinated amino acid into a peptide chain using manual or automated solid-phase peptide synthesis.

-

Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[5]

-

Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least one hour to allow for the expansion of the polymer matrix and improve accessibility of reactive sites.[6]

-

-

Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.[5][6] This reaction is typically rapid, occurring within minutes.[7]

-

Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene byproduct.[6]

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid. Common activators include HBTU, HATU, or DIC/HOBt in DMF.[5]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The reaction time can vary from one to several hours.

-

Wash the resin with DMF to remove any unreacted amino acid and coupling reagents.

-

-

Repeat Cycle:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, then collect and dry it.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide product by mass spectrometry and analytical HPLC.

-

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Biological Activity and Signaling Pathways

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is a proline derivative, and its incorporation into peptides can influence their structure and function.[1] Fluorinated amino acids are known to enhance the biological activity and metabolic stability of peptides, making them valuable in drug development.[4]

Inhibition of Collagen Biosynthesis

As a proline analogue, this compound can interfere with collagen synthesis. Collagen is a critical structural protein, and its stability is dependent on the hydroxylation of proline residues, a process catalyzed by prolyl hydroxylase.[8] Introducing a fluorinated proline can alter the triple-helix structure of collagen, potentially inhibiting its formation and deposition.[8][9] This has therapeutic implications for fibrotic diseases, which are characterized by excessive collagen accumulation.[8]

Caption: The collagen biosynthesis pathway with a potential point of inhibition.

Role in Cancer Research: Arginase Inhibition

While direct studies on this compound as an arginase inhibitor are not prevalent, related pyrrolidine-based compounds have been developed as potent inhibitors of this enzyme, which is a promising target in immuno-oncology.[10] Arginase depletes L-arginine in the tumor microenvironment, which suppresses the T-cell response and allows cancer cells to evade the immune system.[11][12]

In many cancers, tumor cells are auxotrophic for arginine due to the decreased expression of argininosuccinate synthetase (ASS1).[13] Arginase inhibitors can restore L-arginine levels, thereby enhancing T-cell function and inhibiting tumor growth.[12] The PI3K/AKT/mTOR signaling pathway is often implicated in the regulation of arginase expression and its effects on cell proliferation and viability.[11]

Caption: The role of arginine metabolism in the tumor microenvironment and the mechanism of arginase inhibitors.

Conclusion

This compound and its enantiomer are valuable tools in chemical biology and drug discovery. The strategic incorporation of fluorine provides a means to modulate the conformational properties of peptides, enhancing their stability and biological activity. Its role as a proline analogue makes it particularly useful for studying and potentially inhibiting collagen synthesis, with applications in fibrosis research. Furthermore, the broader class of pyrrolidine-containing molecules shows significant promise in cancer immunotherapy through the inhibition of arginase. This technical guide provides a foundational understanding for researchers looking to leverage the unique properties of this compound in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid-陕西莱特光电材料股份有限公司 [ltom.com]

- 3. (2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | C10H16FNO4 | CID 9942734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. What are Collagen inhibitors and how do they work? [synapse.patsnap.com]

- 9. Inhibition of collagen synthesis by select calcium and sodium channel blockers can be mitigated by ascorbic acid and ascorbyl palmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arginine dependence of tumor cells: targeting a chink in cancer’s armor - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Fluorination on the Biological Activity of Proline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology and drug discovery. Among these, fluorinated proline analogs have garnered significant attention due to their profound and predictable effects on peptide and protein conformation, stability, and biological activity. This technical guide provides an in-depth exploration of the biological activities of fluorinated proline analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular principles.

Conformational Control: The Impact of Fluorination on Proline Puckering and Peptide Bonds

The unique cyclic structure of proline imposes significant constraints on the peptide backbone. The pyrrolidine ring of proline can adopt two primary puckered conformations: Cγ-exo and Cγ-endo. Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation. The introduction of a highly electronegative fluorine atom onto the proline ring, most commonly at the C4 position, stereochemically dictates these conformational preferences.

(2S,4R)-4-fluoroproline (Flp) , the trans-fluoroproline, favors a Cγ-exo ring pucker. This pre-organization of the ring structure promotes a trans conformation of the preceding peptide bond. Conversely, (2S,4S)-4-fluoroproline (flp) , the cis-fluoroproline, preferentially adopts a Cγ-endo pucker, which in turn stabilizes a cis peptide bond.[1][2] This stereoelectronic control allows for the rational design of peptides and proteins with desired secondary structures and enhanced stability.

Data Presentation: Quantitative Effects on Protein Stability

The conformational pre-organization induced by fluorinated prolines can translate into significant increases in protein stability. This is often quantified by measuring the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG).

Ubiquitin Stability

A notable example is the stabilization of human ubiquitin, a protein containing three proline residues that all adopt a Cγ-exo pucker in the native state. Substituting these with (2S,4R)-4-fluoroproline leads to a marked increase in thermal and chemical stability.[3][4]

| Protein Variant | pH | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| Wild-type Ubiquitin | 1.8 | 62.5 | - |

| (4R)-FPro-Ubiquitin | 1.8 | 69.5 | +7.0 |

| Wild-type Ubiquitin | 2.5 | 70.0 | - |

| (4R)-FPro-Ubiquitin | 2.5 | 77.0 | +7.0 |

| Wild-type Ubiquitin | 3.25 | 75.5 | - |

| (4R)-FPro-Ubiquitin | 3.25 | 82.5 | +7.0 |

| Table 1: Thermal stability of wild-type and (4R)-FPro-containing ubiquitin at various pH values.[3] |

| Protein Variant | Denaturant | ΔGunfolding (kJ·mol-1) | ΔΔGunfolding (kJ·mol-1) |

| Wild-type Ubiquitin | GdmCl (pH 2.0) | 26.16 | - |

| (4R)-FPro-Ubiquitin | GdmCl (pH 2.0) | 30.87 | 4.71 |

| Table 2: Thermodynamic stability of wild-type and (4R)-FPro-containing ubiquitin determined by guanidinium chloride (GdmCl) denaturation.[3] |

Collagen Stability

In collagen mimetic peptides with the sequence (Pro-Yaa-Gly)10, the substitution of the Yaa position proline with (2S,4R)-4-fluoroproline results in a significant increase in the triple helix melting temperature.[5][6]

| Peptide | Melting Temperature (Tm) (°C) |

| (Pro-Pro-Gly)10 | 24 |

| (Pro-Hyp-Gly)10 | 41 |

| (Pro-Flp-Gly)10 | 47 |

| Table 3: Melting temperatures of collagen mimetic peptides.[5] |

Interestingly, the diastereomer (4S)-fluoroproline can also stabilize the collagen triple helix when incorporated at the Xaa position in (Xaa-Pro-Gly)10 repeats, a position that favors the endo ring pucker.[5] However, (4R)-FPro in the same position is destabilizing.[7]

Thioredoxin Stability

The effect of fluorination on protein stability is context-dependent. In a variant of E. coli thioredoxin (Trx1P), where the single cis-proline at position 76 is replaced, the introduction of 4,4-difluoroproline (Dfp) was found to be destabilizing.[8]

| Thioredoxin Variant | Redox State | ΔG0 (kJ·mol-1) | ΔΔG0 (kJ·mol-1) |

| Trx1P | Oxidized | -29.9 ± 0.3 | - |

| Trx1Dfp | Oxidized | -24.9 ± 0.6 | +5.0 |

| Trx1P | Reduced | -23.9 ± 0.4 | - |

| Trx1Dfp | Reduced | -22.3 ± 0.6 | +1.6 |

| Table 4: Thermodynamic stability of thioredoxin variants at pH 7.0 and 25°C.[8] |

Enzyme Inhibition

Fluorinated proline analogs are valuable scaffolds in the design of enzyme inhibitors. The conformational constraints imposed by the fluorinated ring can enhance binding affinity and selectivity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a therapeutic target for type 2 diabetes. Peptides containing proline or its analogs are known to be inhibitors of this enzyme. While specific IC50 or Ki values for a series of fluoroproline-containing peptides are dispersed throughout the literature, the general principle is that the constrained ring system can be optimized for binding to the enzyme's active site. For example, dipeptides with a C-terminal proline have been shown to inhibit DPP-IV.[9] The incorporation of fluoroproline in these dipeptides can be a strategy to enhance their inhibitory potency.

Prolyl Oligopeptidase (POP) Inhibition

Prolyl oligopeptidase is implicated in neurodegenerative diseases. Inhibitors of POP often contain a proline-like moiety. The inhibitor KYP-2047, which contains a cyanopyrrolidine warhead, is a known potent inhibitor of POP.[10][11] The development of fluorinated analogs of such inhibitors is an active area of research to improve their pharmacokinetic and pharmacodynamic properties.

A comprehensive table of IC50/Ki values for fluoroproline-containing enzyme inhibitors is currently challenging to compile due to the scattered nature of the data. However, the examples above highlight the potential of these analogs in inhibitor design.

Role in Cellular Signaling Pathways

The direct role of fluorinated proline analogs in modulating specific signaling pathways, such as the TGF-β pathway, is an emerging area of research with limited current data. It is known that some perfluorinated compounds can modulate TGF-β signaling.[12] However, the specific effects of incorporating fluorinated proline into peptides or proteins involved in this pathway are not yet well-elucidated. Proline metabolism itself is linked to cellular signaling, influencing processes like collagen biosynthesis through pathways involving IGF-IR, β1-integrin, and NF-κB.[13] Future research may explore how the introduction of fluorinated prolines into key proteins in these pathways could offer a novel means of therapeutic intervention.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Fluoroproline-Containing Peptide

This protocol outlines the manual Fmoc-SPPS of a generic peptide containing a (2S,4R)-4-fluoroproline residue.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-(2S,4R)-4-fluoroproline-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents each) in DMF.

-

Add DIEA (6 equivalents) and add the solution to the resin.

-

Agitate for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

-

Fluoroproline Coupling: For the incorporation of Fmoc-(2S,4R)-4-fluoroproline-OH, follow the same procedure as in step 3. A standard coupling time of 2 hours is generally sufficient.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage solution and precipitate the peptide by adding it to cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

19F NMR for Conformational Analysis

This protocol describes the use of 19F NMR to determine the cis/trans isomer ratio of a peptide containing a 4-fluoroproline residue.

Sample Preparation:

-

Dissolve the purified fluoroproline-containing peptide in a suitable buffer (e.g., phosphate buffer in 90% H2O/10% D2O) to a final concentration of 1-5 mM.

NMR Data Acquisition:

-

Acquire 19F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.

-

A standard one-pulse experiment is typically sufficient.

-

Key parameters:

-

Temperature: 298 K

-

Sweep width: Appropriate for the chemical shift range of the fluoroproline signals (e.g., 50-100 ppm).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: Dependent on sample concentration, typically 128 to 1024 scans.

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

The cis and trans conformers will typically give rise to two distinct 19F signals.

-

Integrate the peaks corresponding to the cis and trans isomers.

-

The ratio of the integrals directly corresponds to the population ratio of the two conformers.

X-ray Crystallography of a Fluoroproline-Containing Protein

This protocol provides a general workflow for the crystallization and structure determination of a protein containing fluoroproline.

Protein Expression and Purification:

-

Express the protein containing the fluoroproline analog, for example, by using an E. coli auxotrophic strain.[3]

-

Purify the protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

Crystallization:

-

Concentrate the purified protein to 5-20 mg/mL.

-

Perform high-throughput screening of crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen).

-

The hanging-drop or sitting-drop vapor diffusion method is commonly used. Mix the protein solution with the crystallization reagent in a 1:1 ratio.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Monitor for crystal growth over several days to weeks.

Data Collection and Structure Determination:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using software such as XDS or HKL2000.

-

Solve the structure by molecular replacement if a homologous structure is available.

-

Refine the model using software like PHENIX or Refmac5, and build the model into the electron density map using Coot.

-

Validate the final structure before deposition in the Protein Data Bank (PDB).

Conclusion

Fluorinated proline analogs represent a versatile and powerful tool for the rational design of peptides and proteins with tailored properties. Their ability to enforce specific conformational preferences translates into enhanced stability and provides a means to modulate biological activity. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of these valuable building blocks in academic research and drug development. As our understanding of the subtle interplay between fluorine stereoelectronics and biological systems continues to grow, so too will the applications of fluorinated proline analogs in addressing complex biological questions and developing novel therapeutics.

References

- 1. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The conserved active site proline determines the reducing power of Staphylococcus aureus thioredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Origin of the stability conferred upon collagen by fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of collagen model peptides containing 4-fluoroproline; (4(S)-fluoroproline-pro-gly)10 forms a triple helix, but (4(R)-fluoroproline-pro-gly)10 does not - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 13. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to fluorinated amino acids in research

An In-depth Technical Guide to Fluorinated Amino Acids in Research

Introduction to Fluorinated Amino Acids

The strategic incorporation of fluorinated amino acids (FAAs) into peptides and proteins has become a pivotal strategy in drug discovery, medicinal chemistry, and chemical biology.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological properties of the resulting molecules.[3][4] These modifications can lead to enhanced metabolic stability, improved binding affinity, and altered conformational preferences, making FAAs powerful tools for developing novel therapeutics and for studying biological processes.[5][6] While only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, is known, advances in synthetic chemistry have made a wide variety of FAAs accessible for research.[7][] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated amino acids, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.

Impact of Fluorination on Amino Acid and Peptide Properties

The introduction of fluorine can drastically change the biophysical properties of peptides and proteins.[9] These changes are often beneficial for therapeutic applications and can be leveraged to fine-tune molecular behavior.

Enhanced Hydrophobicity and Lipophilicity

One of the most significant effects of fluorination is the increase in hydrophobicity and lipophilicity.[2][7] This is due to the high electronegativity of fluorine, which creates a strong electron-withdrawing effect and reduces the ability of the side chain to form hydrogen bonds with water.[7] This enhanced lipophilicity can improve the cellular uptake and membrane permeability of peptide-based drugs. The partition coefficient (LogP) is a common measure of lipophilicity, with higher values indicating greater lipid solubility.

| Amino Acid/Derivative | LogP (Octanol/Water) | Change in Lipophilicity |

| Phenylalanine | 1.58 | Reference |

| 4-Fluoro-phenylalanine | 1.83 | + 0.25 |

| 4-Trifluoromethyl-phenylalanine | 2.85 | + 1.27 |

| Leucine | 1.86 | Reference |

| Hexafluoroleucine | 3.60 | + 1.74 |

Table 1: Comparison of the partition coefficients (LogP) for selected fluorinated and non-fluorinated amino acids, illustrating the increase in lipophilicity upon fluorination.

Increased Structural and Thermal Stability

Fluorination can significantly enhance the conformational stability of peptides and proteins, a phenomenon often referred to as the "fluoro-stabilization effect".[2][7] The electron-withdrawing nature of fluorine can lead to favorable intramolecular interactions that stabilize secondary structures like α-helices and β-sheets.[2] This increased stability is reflected in a higher melting temperature (Tm).

| Peptide Variant | Position of Fluorinated Residue | Melting Temperature (Tm) in °C | Change in Tm (°C) |

| Native Trpzip2 | - | 47.9 | - |

| 6F-Trp @ Face | Trp9 | 49.5 | +1.6 |

| 4F-Trp @ Face | Trp9 | 49.2 | +1.3 |

Table 2: Impact of fluorination on the thermal stability of a Tryptophan zipper peptide, demonstrating that strategic placement of fluorinated tryptophan can increase the melting temperature.[2]

Enhanced Proteolytic Resistance

A significant challenge in developing peptide-based drugs is their susceptibility to degradation by proteases.[5] The incorporation of fluorinated amino acids can sterically hinder the approach of these enzymes to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.[2][5] The degree of protection depends on the position of the fluorinated residue relative to the cleavage site and the specific enzyme.[10]

| Peptide | Enzyme | Half-life (t1/2) in minutes | Fold Increase in Stability |

| Buforin II (Parent) | Trypsin | 15 | - |

| Buforin II (Fluorinated) | Trypsin | > 180 | > 12 |

| Magainin 2 (Parent) | Chymotrypsin | 20 | - |

| Magainin 2 (Fluorinated) | Chymotrypsin | 120 | 6 |

Table 3: Enhancement of proteolytic stability of antimicrobial peptides by incorporation of fluorinated amino acids. The data shows a significant increase in the half-life of the peptides in the presence of proteases.[11]

Applications in Research and Drug Development

Fluorinated amino acids are versatile tools with a broad range of applications, from fundamental protein science to the development of new medicines.

-

Protein Engineering : By introducing FAAs, researchers can modulate protein folding, stability, and function.[] This allows for the design of proteins with novel properties or enhanced stability for industrial or therapeutic use.

-

Drug Design : FAAs are increasingly used in the design of both small-molecule drugs and peptide-based therapeutics.[1][12] Fluorination can improve a drug candidate's metabolic stability, bioavailability, and binding affinity for its target.[3]

-

¹⁹F NMR Spectroscopy : The fluorine-19 nucleus is an excellent probe for NMR spectroscopy.[13] Incorporating FAAs into a protein provides a sensitive and background-free signal to study protein structure, dynamics, and interactions with other molecules.[14][15]

-

Positron Emission Tomography (PET) Imaging : The radioactive isotope ¹⁸F can be incorporated into amino acids to create PET imaging agents.[16] These tracers are valuable for diagnosing and visualizing diseases like cancer by monitoring amino acid metabolism.[][17]

Experimental Protocols

Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids for ¹⁹F NMR Studies

This protocol describes a method for labeling proteins with fluorinated versions of aromatic amino acids in E. coli for subsequent analysis by ¹⁹F NMR.[18]

Materials:

-

E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

-

Minimal media (e.g., M9 salts).

-

Glyphosate solution.

-

Fluorinated amino acid (e.g., 3-Fluoro-L-tyrosine).

-

L-phenylalanine and L-tryptophan.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Grow a starter culture of the E. coli strain overnight in LB medium with the appropriate antibiotic.

-

Inoculate 1 L of minimal media with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.

-

Reduce the shaker temperature to 18°C and continue to shake for one hour.

-

Add 1 g of glyphosate, 50 mg of the desired fluorinated amino acid (e.g., 3-F-L-tyrosine), and 50 mg each of the other two non-fluorinated aromatic amino acids (e.g., L-phenylalanine and L-tryptophan).[18]

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture at 18°C for 18-20 hours with shaking.

-

Harvest the cells by centrifugation at 4,000 rpm at 4°C.

-

Purify the fluorinated protein using standard chromatography techniques.

Characterization by ¹⁹F NMR Spectroscopy

This protocol outlines the general steps for acquiring a ¹⁹F NMR spectrum of a fluorinated protein.

Materials:

-

Purified fluorinated protein sample (typically 0.1-1 mM).

-

NMR buffer (e.g., phosphate buffer, pH 7.4, with 10% D₂O).

-

NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Prepare the protein sample by buffer exchanging into the desired NMR buffer.

-

Transfer the sample to an NMR tube.

-

Set up the NMR experiment. A simple 1D ¹⁹F experiment is often sufficient. The large chemical shift dispersion of ¹⁹F typically provides well-resolved signals for each fluorinated residue.[13]

-

Acquire the spectrum. The spectral width will depend on the type of fluorinated amino acid but is generally much larger than for ¹H NMR.

-

Process the data (Fourier transformation, phasing, and baseline correction). The resulting spectrum will show distinct peaks for each fluorinated amino acid in the protein, with chemical shifts sensitive to the local environment.[13][19]

Protease Stability Assay

This protocol describes an HPLC-based assay to determine the stability of a peptide containing fluorinated amino acids against a specific protease.[10]

Materials:

-

Fluorinated peptide and non-fluorinated control peptide.

-

Protease (e.g., α-chymotrypsin or pepsin).

-

Assay buffer (e.g., 10 mM phosphate buffer, pH 7.4 for chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin).[10]

-

Quenching solution (e.g., 10% trifluoroacetic acid).

-

Reverse-phase HPLC system with a C18 column and a fluorescence or UV detector.

Procedure:

-

Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.

-

Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio. Incubate at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding the quenching solution.

-

Analyze the samples by RP-HPLC. The intact peptide will have a specific retention time. As the peptide is cleaved, its peak area will decrease, and new peaks corresponding to the cleavage fragments will appear.

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of remaining intact peptide against time and calculate the half-life (t1/2) of the peptide under the assay conditions.[2]

Protein X-ray Crystallography

This is a general workflow for determining the crystal structure of a protein containing a fluorinated amino acid.

Materials:

-

Highly purified fluorinated protein (>95% purity).

-

Crystallization screens and reagents.

-

X-ray diffraction equipment (synchrotron or in-house source).

Procedure:

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that yield well-diffracting crystals of the fluorinated protein. This is often done using high-throughput robotic systems.

-

Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays.[20] The crystal will diffract the X-rays into a specific pattern of spots, which is recorded on a detector.

-

Data Processing: Process the diffraction data to determine the intensities and positions of the diffraction spots. This provides information about the unit cell dimensions and symmetry of the crystal.

-

Structure Solution and Refinement: Use the processed data to solve the phase problem and generate an initial electron density map.[15] A model of the protein is then built into this map and refined to best fit the experimental data. The high electron density of the fluorine atom can aid in model building and validation.[21]

-

Structure Validation: Assess the quality of the final structural model using various crystallographic and stereochemical criteria.[22] The resulting structure will reveal the precise conformation of the fluorinated amino acid within the protein and its interactions with the surrounding residues.[23]

Visualizations

Potential Challenges and Future Outlook

While the benefits of incorporating fluorinated amino acids are numerous, some challenges remain. The effects of fluorination can be difficult to predict and depend heavily on the specific context of the protein and the position of the substitution.[7] In some cases, fluorination can decrease binding affinity or disrupt protein function.[7] Furthermore, the in vivo metabolism of some fluorinated compounds can release toxic byproducts like fluoroacetate, which necessitates careful toxicological evaluation.[24][25][26]

Future research will likely focus on developing more precise methods for incorporating FAAs into proteins, expanding the diversity of available fluorinated building blocks, and improving our ability to predict the effects of fluorination through computational modeling.[12] The continued development in this field promises to yield new and improved peptide and protein therapeutics with enhanced efficacy and safety profiles.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 9. Fluorinated amino acids as orthogonal tools in peptide and protein engineering - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biophysics.org [biophysics.org]

- 14. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 19. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 20. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 21. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protein Structure Validation and Analysis with X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (2R,4S)-4-Fluoropyrrolidine-2-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of proline, has emerged as a powerful tool in peptide and protein engineering. The strategic incorporation of this non-canonical amino acid offers a subtle yet potent method for modulating peptide conformation, stability, and biological activity. The strong inductive effect of the fluorine atom at the C4 position enforces a Cγ-exo ring pucker, which in turn favors a trans conformation of the preceding peptide bond. This conformational biasing can be leveraged to pre-organize peptide structures, enhance thermal stability, and fine-tune interactions with biological targets. These characteristics make this compound a valuable building block in the design of therapeutic peptides, peptidomimetics, and probes for studying protein structure and function.

Key Applications

Incorporation of this compound into peptide chains has been shown to:

-

Enhance Thermal Stability: By favoring a specific ring pucker and amide bond geometry, it can increase the melting temperature (Tm) and overall stability of peptides and proteins.

-

Modulate Biological Activity: The conformational constraints imposed by the fluorinated proline can optimize the presentation of key binding residues, leading to improved affinity for therapeutic targets.

-

Influence Peptide Folding: The acceleration of cis/trans prolyl peptide bond isomerization can impact the kinetics of peptide and protein folding.

-

Serve as a 19F NMR Probe: The fluorine atom provides a sensitive spectroscopic handle for studying peptide conformation, dynamics, and interactions without perturbing the overall structure significantly.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound (Flp) in peptide synthesis, highlighting its impact on peptide stability and conformation.

Table 1: Impact of (2R,4S)-4-Fluoroproline on Peptide Stability

| Peptide/Protein | Modification | Technique | Quantitative Change | Reference |

| Collagen Model Peptides | Pro -> Flp | Thermal Denaturation | ΔTm = +1.53 kJ mol⁻¹ | |

| Ubiquitin | Pro -> Flp | Guanidinium Chloride Denaturation | ΔΔG = -4.71 kJ·mol⁻¹ (increased stability) |

Table 2: Conformational Preferences of Peptides Containing 4-Fluoroprolines

| Peptide Sequence | Proline Analog | Predominant Ring Pucker | Favored Amide Bond Conformation | Reference |

| Ac-Pro-OMe | (2S,4R)-4-Fluoroproline (Flp) | Cγ-exo | trans | |

| Ac-Pro-OMe | (2S,4S)-4-Fluoroproline (flp) | Cγ-endo | cis | |

| Polyproline | C-terminal (Flp)₃ triplet | Not specified | Stabilizes PPII (all trans) | |

| Polyproline | C-terminal (flp)₃ triplet | Not specified | Destabilizes PPII |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid using a standard Fmoc/tBu strategy.

Materials:

-

Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

Fmoc-protected amino acids

-

Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker or rocker

Methodology:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-(2R,4S)-4-fluoropyrrolidine-2-carboxylic acid) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6-10 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. Note: Coupling of fluorinated prolines may be slower than standard amino acids.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Conformational effects of incorporating this compound into a peptide chain.

Conclusion

This compound is a versatile and valuable tool for peptide chemists and drug developers. Its unique stereoelectronic properties allow for precise control over peptide conformation and stability. The provided protocols and data serve as a starting point for researchers looking to harness the potential of this fluorinated amino acid in their own research and development endeavors. Careful consideration of coupling conditions and thorough analytical characterization are essential for the successful synthesis and application of peptides containing this modification.

Application Notes and Protocols: Fmoc-Protection of (2R,4S)-4-Fluoropyrrolidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as derivatives of proline, is a critical strategy in modern drug discovery and peptide science. (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid is a valuable building block, and its site-specific incorporation into peptides requires effective N-terminal protection. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its stability under various conditions and its facile removal under mild basic conditions.[][2][3] This document provides a detailed protocol for the Fmoc protection of this compound, a crucial step for its use in the synthesis of novel peptides and peptidomimetics.

Reaction Principle

The Fmoc protection of the secondary amine in this compound is typically achieved through nucleophilic substitution. The amino acid is reacted with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[2][4] Fmoc-OSu is often preferred due to its greater stability and a lower propensity for side reactions compared to the more reactive Fmoc-Cl.[3][5] The reaction proceeds by the attack of the deprotonated amine on the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of the stable Fmoc-carbamate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Fmoc-protection of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Method of Analysis |

| Starting Material | This compound | - |

| Reagent | Fmoc-OSu (1.05 - 1.2 equivalents) | - |

| Base | Sodium Bicarbonate (2.0 - 3.0 equivalents) | - |

| Solvent System | 1,4-Dioxane/Water (1:1 v/v) | - |

| Reaction Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 4 - 12 hours | TLC, HPLC |

| Typical Yield | 85 - 95% | Gravimetric |

| Product Purity | >98% | HPLC, NMR |

| Appearance | White to off-white solid | Visual |

Experimental Protocol

This protocol details the procedure for the Fmoc-protection of this compound using Fmoc-OSu.

Materials:

-

This compound

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate (2-3 equivalents). Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Fmoc-OSu: In a separate container, dissolve Fmoc-OSu (1.05-1.2 equivalents) in 1,4-dioxane. Slowly add the Fmoc-OSu solution to the cooled amino acid solution dropwise over 30 minutes with vigorous stirring.

-